molecular formula C13H19N3O3 B4982939 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol

2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol

Cat. No. B4982939
M. Wt: 265.31 g/mol
InChI Key: CVINEFNKSWMWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol, also known as NPE, is a chemical compound that has been widely used in scientific research. It is a nitrophenyl derivative of ethanolamine and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol involves its interaction with specific target proteins. 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol has been found to bind to the regulatory domain of PKC, resulting in the activation of the enzyme. 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol also inhibits the activity of PLC by binding to its catalytic domain. The binding of 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol to these enzymes results in the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes involved in signal transduction pathways, resulting in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. Additionally, 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol has been found to protect against oxidative stress-induced damage in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol in lab experiments is its ability to modulate the activity of specific enzymes involved in signal transduction pathways. This allows for the investigation of the role of these enzymes in various biological processes. Additionally, 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol has been found to exhibit neuroprotective effects, making it a useful tool for studying the effects of oxidative stress on neuronal function.
One of the limitations of using 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol in lab experiments is its potential toxicity. While 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol has been found to be relatively non-toxic at low concentrations, higher concentrations can cause cell death. Additionally, the effects of 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol on other cellular processes and systems are not well understood, making it important to use caution when interpreting results obtained using 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol.

Future Directions

There are several future directions for research involving 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol. One area of interest is the investigation of the role of 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol in the regulation of synaptic plasticity and memory formation. Additionally, the effects of 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol on other biological systems, such as the immune system and cardiovascular system, are not well understood and warrant further investigation. Finally, the development of more specific and potent 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol analogs may allow for the investigation of the role of specific enzymes in various biological processes.

Synthesis Methods

The synthesis of 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol involves the reaction of 2-nitro-5-(1-piperidinyl)aniline with ethanolamine in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol. The purity of 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol can be improved through recrystallization and column chromatography.

Scientific Research Applications

2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol has been widely used in scientific research as a tool to study the function and regulation of various biological systems. It has been found to modulate the activity of several enzymes, including protein kinase C (PKC) and phospholipase C (PLC). 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol has also been used to investigate the role of PKC in synaptic plasticity and memory formation. Additionally, 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol has been used to study the effects of oxidative stress on neuronal function.

properties

IUPAC Name

2-(2-nitro-5-piperidin-1-ylanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-9-6-14-12-10-11(4-5-13(12)16(18)19)15-7-2-1-3-8-15/h4-5,10,14,17H,1-3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVINEFNKSWMWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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